molecular formula C8H11BrN2 B13706120 3-Amino-5-bromo-6-isopropylpyridine

3-Amino-5-bromo-6-isopropylpyridine

Cat. No.: B13706120
M. Wt: 215.09 g/mol
InChI Key: NHCGCENALJDLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-6-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and an isopropyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-isopropylpyridine typically involves multi-step organic reactions. One common method is the bromination of 3-amino-6-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a solvent like acetone . The reaction conditions need to be carefully controlled to avoid the formation of by-products, which can complicate the purification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-isopropylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-5-bromo-6-isopropylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-isopropylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromine, and isopropyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-6-isopropylpyridine is unique due to the presence of the isopropyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in physical properties, such as solubility and stability, as well as distinct biological effects .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-6-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-5(2)8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3

InChI Key

NHCGCENALJDLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.